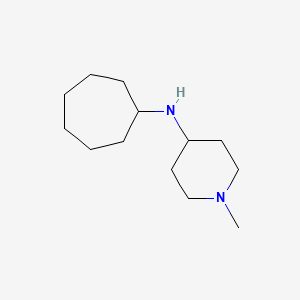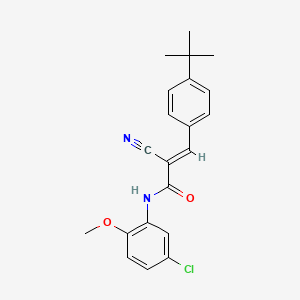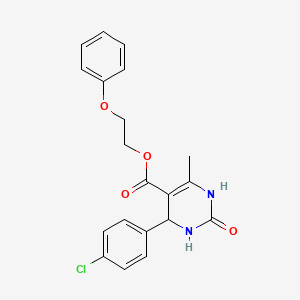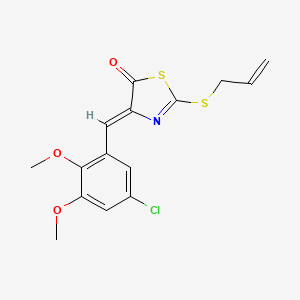
N-cycloheptyl-1-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1-methyl-4-piperidinamine, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic uses. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the central nervous system. CPP-109 has been shown to have potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-1-methyl-4-piperidinamine involves the inhibition of GABA-T. By inhibiting GABA-T, this compound leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have potential therapeutic applications in the treatment of addiction. It has been shown to be a potent inhibitor of GABA-T, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cycloheptyl-1-methyl-4-piperidinamine in lab experiments include its potent inhibition of GABA-T, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the research on N-cycloheptyl-1-methyl-4-piperidinamine include further studies on its potential therapeutic applications in the treatment of addiction. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, studies on the potential use of this compound in other neurological disorders may also be warranted.
Métodos De Síntesis
The synthesis of N-cycloheptyl-1-methyl-4-piperidinamine involves a multi-step process. The first step involves the synthesis of 1-methyl-4-piperidinone, which is then reacted with cycloheptylamine to yield N-cycloheptyl-1-methyl-4-piperidinone. This intermediate is then reacted with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-1-methyl-4-piperidinamine has been extensively studied for its potential therapeutic uses. It has been shown to be a potent inhibitor of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the degradation of GABA in the brain. Inhibition of GABA-T leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic applications in the treatment of addiction.
Propiedades
IUPAC Name |
N-cycloheptyl-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-15-10-8-13(9-11-15)14-12-6-4-2-3-5-7-12/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXHKFLDZKJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)


![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)

![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)